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An In-depth Technical Guide to the Physical Properties of Lithium 2-methylpropan-2-olate

(Lithium tert-butoxide)

Introduction
Lithium 2-methylpropan-2-olate, more commonly known as lithium tert-butoxide (LiOt-Bu), is a

pivotal reagent in modern chemical science. As a strong, non-nucleophilic base, its utility spans

from classic organic synthesis, where it facilitates deprotonation reactions with high selectivity,

to advanced materials science as a precursor for lithium-containing thin films and

nanomaterials[1][2]. This guide provides a comprehensive overview of its core physical

properties, grounded in authoritative data and field-proven experimental insights. We will delve

into its unique structural chemistry, spectroscopic signatures, and thermal behavior, offering not

just data, but the causality behind its characterization.

Molecular and Structural Properties
A thorough understanding of a reagent begins with its fundamental identity and its structure in

both the solid and solution phases. The properties of lithium tert-butoxide are profoundly

influenced by its tendency to form stable aggregates.
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Chemical Identity
The compound is identified by the following key parameters:

IUPAC Name: lithium;2-methylpropan-2-olate[3]

Common Names: Lithium tert-butoxide, Lithium t-butoxide, LTB, LiOtBu[2][4]

CAS Number: 1907-33-1[5]

Molecular Formula: C₄H₉LiO[3]

Molecular Weight: 80.06 g/mol [3]

Molecular Structure
At its core, lithium tert-butoxide is an ionic compound formed between the lithium cation (Li⁺)

and the tert-butoxide anion ( (CH₃)₃CO⁻ ). The tert-butoxide group's bulky nature sterically

hinders its ability to act as a nucleophile, which is a key aspect of its chemical utility.
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Caption: Monomeric unit of Lithium tert-butoxide.
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Solid-State Structure and Aggregation
In the solid state, lithium tert-butoxide does not exist as simple ion pairs. Instead, it forms

complex oligomeric aggregates, which are crucial to its stability and reactivity. The two most

significant, crystallographically characterized forms are the hexamer and the octamer.

Hexameric Form [(LiOt-Bu)₆]: This is the thermodynamically favored and most commonly

encountered form[6]. A 2002 study confirmed its structure, revealing a prismatic arrangement

of lithium and oxygen atoms[5][7]. The compound crystallizes in the monoclinic space group

C2/m with unit cell parameters a = 2953.5 pm, b = 1752.1 pm, and c = 1008.9 pm[7]. The

structure is noted to have significant disorder in the positions of the lithium atoms, with Li—O

bond lengths ranging between 186.1 and 198.4 pm[7].

Octameric Form [(LiOt-Bu)₈]: A kinetically stable, though less common, octameric form has

also been isolated and characterized[6]. This structure can be visualized as two fused, face-

opened tetrameric cubanes. The Li-O bond lengths in this arrangement range from 1.889 Å

to 1.968 Å[6]. The octamer is stable in benzene solution but can be converted to the more

stable hexamer upon heating[6].

Physicochemical Properties
The macroscopic physical properties of lithium tert-butoxide are a direct consequence of its

aggregated structure and high reactivity.

Summary of Physical Properties
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Property Value Source(s)

Appearance
White to beige crystalline

powder or chunks
[3][5]

Melting Point

Varies significantly: ~150°C

(with decomposition) to 283°C.

See Section 2.2 for a detailed

discussion.

[1][6]

Boiling Point
Not applicable; sublimes under

vacuum.
[5][6]

Sublimation
110 °C at 0.1333 hPa (approx.

0.1 Torr)
[5]

Density 0.89 g/cm³ at 20-25°C [3][6]

Bulk Density ~500 kg/m ³ [3]

Solubility

Soluble in THF, toluene,

hexane, MTBE. Reacts

violently with water and other

protic solvents. See Table 2.

[6][8][9]

Hygroscopicity

Highly hygroscopic; readily

reacts with atmospheric

moisture.

[9]

Thermal Behavior: Melting, Decomposition, and
Sublimation
There is considerable discrepancy in the reported melting point of lithium tert-butoxide. This is

not unusual for a highly reactive, air-sensitive compound and can be explained by three distinct

thermal events:

Sublimation: Under high vacuum, the compound transitions directly from a solid to a gas at a

relatively low temperature (e.g., 110 °C), which is a common purification method[5][6].
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Decomposition: In the presence of trace impurities, oxygen, or moisture, or when heated

rapidly, the compound may undergo exothermic decomposition at a lower temperature,

around 150-200°C[1].

Melting: When a pure sample is heated slowly under a pristine inert atmosphere (e.g., high-

purity argon), a true melting point can be observed at higher temperatures, such as

283°C[6].

The choice of analytical technique and experimental conditions is therefore critical. A

Differential Scanning Calorimetry (DSC) experiment conducted in a hermetically sealed pan

under an inert gas is required to observe the true melting point, while Thermogravimetric

Analysis (TGA) is ideal for studying decomposition and sublimation events by tracking mass

loss as a function of temperature.

Solubility Profile
Lithium tert-butoxide's solubility is highest in ethereal and hydrocarbon solvents, where it often

maintains its aggregated structure.

Solvent Solubility Data Source(s)

Tetrahydrofuran (THF)
Soluble; commercially

available as solutions
[6][7]

Toluene Soluble [6]

Hexane Soluble (e.g., 16% w/w) [6]

tert-Butyl Alcohol Soluble (20 g/L at 20 °C) [3]

Water / Protic Solvents
Reacts violently to form lithium

hydroxide and tert-butanol
[9][10]

Spectroscopic Characterization
Spectroscopic analysis of lithium tert-butoxide requires rigorous anhydrous and anaerobic

techniques. The resulting data reflects the highly symmetric nature of the tert-butoxide group

and the compound's aggregation state.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In a suitable aprotic deuterated solvent (e.g., THF-d₈), a single, sharp resonance

is expected for the nine equivalent protons of the three methyl groups. The chemical shift

is typically observed around 1.3 ppm, though its exact position is solvent-dependent.

¹³C NMR: Two resonances are expected: one for the quaternary carbon (~65-70 ppm) and

one for the three equivalent methyl carbons (~30-35 ppm).

⁷Li NMR: As a quadrupolar nucleus, ⁷Li NMR can provide insight into the aggregation

state. In solution, rapid exchange typically results in a single, sharp resonance. The

chemical shift (referenced to LiCl) is highly sensitive to the solvent and coordination

environment[11].

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations of the tert-butoxide

ligand. Key expected absorption bands include:

C-H Stretching: Strong bands in the 2900-3000 cm⁻¹ region.

C-H Bending: Bands around 1360-1470 cm⁻¹.

C-O Stretching: A strong, characteristic band typically found in the 1000-1200 cm⁻¹ region.

Li-O Stretching: Expected at lower frequencies (< 600 cm⁻¹).

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of lithium tert-butoxide

reveals the presence of its aggregates in the gas phase[6]. The spectrum would be expected

to show peaks corresponding to the hexameric cluster, [(LiOt-Bu)₆], and its fragments.

Fragmentation often involves the loss of tert-butyl groups or the cleavage of the aggregate

structure. The presence of lithium also leads to characteristic isotopic patterns[12].

Experimental Protocols for Physical Property
Determination
The validity of any physical property measurement for this compound rests entirely on the

integrity of the experimental setup, specifically the rigorous exclusion of air and moisture.
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Obtain Sample in Glovebox

Prepare Sample 
(e.g., load into DSC pan, 

dissolve for NMR)

Inert Atmosphere

Seal Sample Container 
(Hermetic seal, J. Young tube)

Maintain Inert Cond.

Perform Analysis 
(DSC, NMR, etc.)

Transfer Sealed

Process & Interpret Data

Report Properties
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Caption: General workflow for physical property characterization.

Protocol: Determination of Melting Point via DSC
Causality: To differentiate between decomposition and true melting, a controlled atmosphere

and heating rate are essential. A hermetically sealed pan prevents reaction with headspace

gases and loss of material due to sublimation.
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Environment: Perform all sample preparation inside a glovebox with an inert atmosphere (<1

ppm O₂, <1 ppm H₂O).

Sample Preparation: Place 2-5 mg of finely ground lithium tert-butoxide powder into a

hermetic aluminum DSC pan.

Sealing: Immediately seal the pan using a DSC press. Ensure a perfect hermetic seal to

withstand the pressure increase upon heating.

Instrumentation: Transfer the sealed sample pan and an empty, sealed reference pan to the

DSC autosampler or cell.

Method:

Equilibrate the cell at 25 °C.

Ramp the temperature from 25 °C to 300 °C at a controlled rate of 10 °C/min under a

nitrogen purge gas (50 mL/min).

Analysis: The melting point is determined as the onset temperature of the endothermic

melting peak on the resulting thermogram. Any significant exothermic event prior to or during

melting may indicate decomposition.

Protocol: Acquiring a Solution-State ¹H NMR Spectrum
Causality: Deuterated solvents for NMR are hygroscopic and must be properly dried and

degassed. Sample preparation must be done in an inert atmosphere to prevent immediate

degradation of the analyte. A J. Young tube provides a reliable seal for analysis outside the

glovebox.

Solvent Preparation: Use a deuterated aprotic solvent (e.g., THF-d₈, Toluene-d₈) that has

been dried over a suitable agent (e.g., sodium/benzophenone ketyl) and vacuum-transferred

or stored over molecular sieves inside a glovebox.

Sample Preparation (in glovebox):

Weigh approximately 10-15 mg of lithium tert-butoxide directly into an NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7820910?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add ~0.6 mL of the anhydrous deuterated solvent.

Cap the NMR tube and gently agitate until the solid is fully dissolved.

For quantitative work or air-sensitive analysis, transfer the solution to a J. Young NMR

tube and seal the valve.

Acquisition:

Remove the sealed tube from the glovebox.

Acquire the ¹H NMR spectrum on a calibrated spectrometer.

Analysis: Reference the spectrum to the residual protio-solvent peak (e.g., THF-d₈ at 3.58

and 1.72 ppm).

Safe Handling and Storage
Due to its reactivity, strict adherence to safety protocols is mandatory.

Handling: Always handle lithium tert-butoxide in an inert, dry atmosphere, such as a

glovebox or under a stream of argon or nitrogen[3]. Use spark-proof tools and ensure proper

grounding to prevent static discharge[7].

Personal Protective Equipment (PPE): Wear fire-resistant clothing, safety goggles, and

appropriate chemical-resistant gloves[5].

Storage: Store in a tightly sealed container under an inert gas in a cool, dry, well-ventilated

area away from heat, sparks, and sources of ignition[3]. Containers should be stored away

from water and acids[10].

Fire Response: In case of fire, DO NOT use water, carbon dioxide, or foam extinguishers.

Use a Class D dry powder extinguisher, such as Met-L-X, or smother with dry sand[3][7].
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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